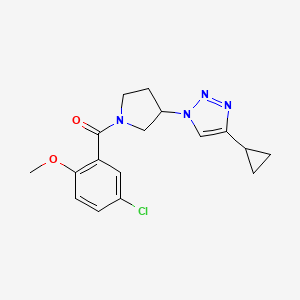
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN4O2 and its molecular weight is 346.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (5-chloro-2-methoxyphenyl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , with CAS number 2034553-58-5 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H19ClN4O2, with a molecular weight of 346.8 g/mol . The structure features a chloro and methoxy substituent on a phenyl ring and a triazole moiety linked to a pyrrolidine ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034553-58-5 |
| Molecular Formula | C17H19ClN4O2 |
| Molecular Weight | 346.8 g/mol |
2. Anticancer Potential
In vitro studies on structurally similar compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of compounds with similar structural motifs have been tested against human tumor cell lines such as RKO, A549, and MCF-7. These studies often employ the MTS assay to assess cell viability after treatment with various concentrations of the compounds.
Table: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | RKO (µM) | A549 (µM) | MCF-7 (µM) |
|---|---|---|---|
| Compound A | 60.70 | 49.79 | 78.72 |
| Compound B | 70.23 | 55.00 | 65.00 |
The IC50 values for these compounds indicate that they can inhibit cell growth effectively at micromolar concentrations, which may also be expected for the target compound based on its structural similarities.
The mechanism of action for compounds like this compound may involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Some derivatives lead to programmed cell death in cancer cells through the activation of apoptotic pathways.
Case Studies
A study focused on triazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells via mitochondrial pathways. The presence of the pyrrolidine moiety may enhance lipophilicity and facilitate cellular uptake, contributing to increased bioactivity.
Future Directions
Given the promising preliminary data on similar compounds, further research is warranted:
- In Vitro Studies : Comprehensive biological assays should be conducted to evaluate the efficacy and safety profile of this compound across various cancer cell lines and microbial strains.
- In Vivo Studies : Animal models will be essential for understanding pharmacokinetics and therapeutic potential.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity can guide future synthesis efforts.
Propriétés
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-16-5-4-12(18)8-14(16)17(23)21-7-6-13(9-21)22-10-15(19-20-22)11-2-3-11/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPYKXFUSRODLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













